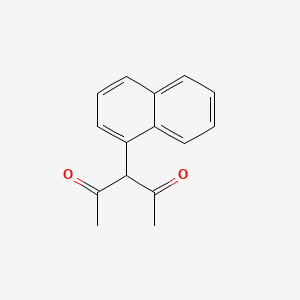
3-(Naphthalen-1-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-yl)pentane-2,4-dione is an organic compound characterized by the presence of a naphthalene ring attached to a pentane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)pentane-2,4-dione typically involves the reaction of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition followed by aldol condensation to form the desired diketone . The reaction conditions often include mixing the reactants in a suitable solvent, such as ethanol, and maintaining the reaction mixture at a controlled temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or diketone moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-yl)pentane-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound can form coordination complexes with metals, which then participate in catalytic cycles to facilitate chemical transformations . The specific molecular targets and pathways depend on the application and the nature of the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-1-yl)ethanone: A simpler ketone with a naphthalene ring, used in similar applications but with different reactivity.
3-(Naphthalen-2-yl)pentane-2,4-dione: An isomer with the naphthalene ring attached at a different position, leading to different chemical properties and applications.
Uniqueness
3-(Naphthalen-1-yl)pentane-2,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
94106-16-8 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-naphthalen-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C15H14O2/c1-10(16)15(11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |
InChI-Schlüssel |
QSCNOVZSRIZYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC2=CC=CC=C21)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
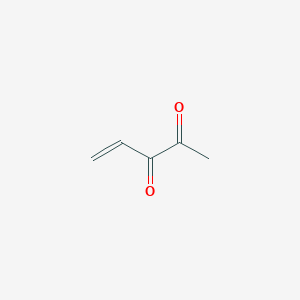
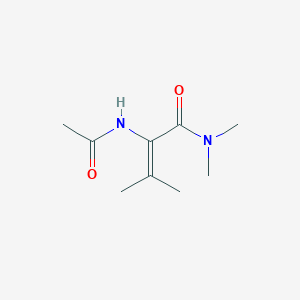
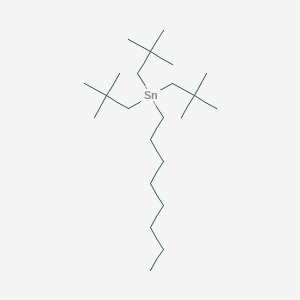
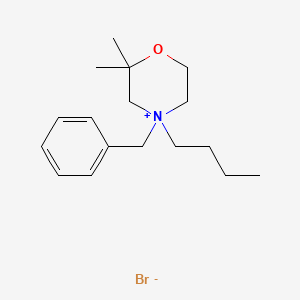

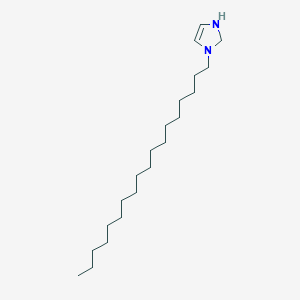

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
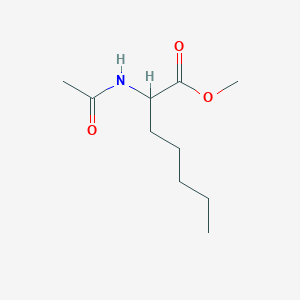
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
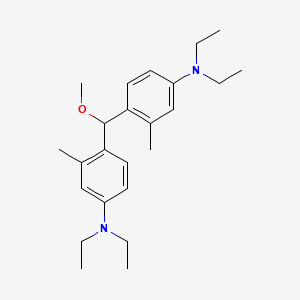
![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
